N-Hydroxy-9H-fluoren-2-amine; 2-(Hydroxyamino)fluorene; N-2-Fluorenylhydroxylamine; N-Hydroxy-2-aminofluorene; N-Hydroxy-2-fluorenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hydroxy-9H-fluoren-2-amine can be synthesized through several methods. One common approach involves the reduction of nitrofluorene derivatives. For example, the reduction of 2-nitrofluorene using sodium borohydride in methanol and water at temperatures ranging from 0 to 50°C yields N-Hydroxy-9H-fluoren-2-amine . Another method involves the use of hydrogen and triethylamine in ethanol and water at 110°C in an autoclave .
Industrial Production Methods
Industrial production methods for N-Hydroxy-9H-fluoren-2-amine are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-9H-fluoren-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the amino and hydroxyl groups on the fluorene ring.
Common Reagents and Conditions
Oxidation: Oxidation of N-Hydroxy-9H-fluoren-2-amine can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups, often using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce various aminofluorene compounds.
Scientific Research Applications
N-Hydroxy-9H-fluoren-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Hydroxy-9H-fluoren-2-amine involves its interaction with various molecular targets and pathways. One key mechanism is its role as a substrate for flavin-dependent N-hydroxylating enzymes, which catalyze the formation of N-hydroxy compounds. These enzymes activate molecular oxygen and transfer it to the amino group of the compound, resulting in the formation of N-hydroxy derivatives . This process is important in the biosynthesis of secondary metabolites and the detoxification of xenobiotics.
Comparison with Similar Compounds
N-Hydroxy-9H-fluoren-2-amine can be compared with other similar compounds, such as:
2-Hydroxy-9-fluorenone: This compound differs by having a carbonyl group instead of an amino group, leading to different chemical reactivity and applications.
9,9-Dimethyl-9H-fluoren-2-amine: This derivative has additional methyl groups, which can affect its electronic properties and stability.
N-Phenyl-9H-fluoren-2-amine:
N-Hydroxy-9H-fluoren-2-amine is unique due to the presence of both an amino and a hydroxyl group on the fluorene ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C3H9ClN2O |
---|---|
Molecular Weight |
127.59 g/mol |
IUPAC Name |
(2S)-2-amino-3,3,3-trideuteriopropanamide;hydrochloride |
InChI |
InChI=1S/C3H8N2O.ClH/c1-2(4)3(5)6;/h2H,4H2,1H3,(H2,5,6);1H/t2-;/m0./s1/i1D3; |
InChI Key |
FIAINKIUSZGVGX-QQAVFRBQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](C(=O)N)N.Cl |
Canonical SMILES |
CC(C(=O)N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.